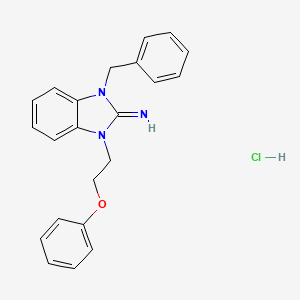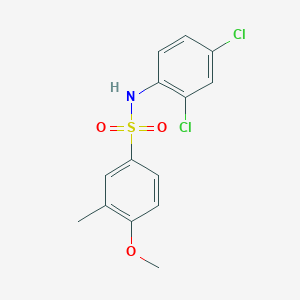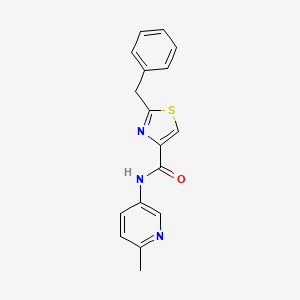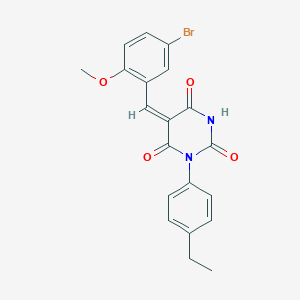
1-benzyl-3-(2-phenoxyethyl)-1,3-dihydro-2H-benzimidazol-2-imine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-benzyl-3-(2-phenoxyethyl)-1,3-dihydro-2H-benzimidazol-2-imine hydrochloride is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as BPEI and is a benzimidazole derivative.
Wirkmechanismus
The mechanism of action of BPEI is not fully understood. However, it is believed that BPEI exerts its effects by inhibiting the proliferation of cancer cells and disrupting bacterial and fungal cell membranes.
Biochemical and Physiological Effects:
BPEI has been found to have minimal toxicity in vitro and in vivo studies. In addition, BPEI has been shown to induce apoptosis in cancer cells and disrupt bacterial and fungal cell membranes, leading to cell death.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using BPEI in lab experiments is its relatively simple synthesis method and high purity product yield. However, one limitation is the lack of understanding of its mechanism of action, which may hinder its further development as a therapeutic agent.
Zukünftige Richtungen
There are several future directions for the research and development of BPEI. One possible direction is to further investigate its mechanism of action and identify its molecular targets. Another direction is to explore its potential as a drug delivery system for targeted cancer therapy. Additionally, BPEI could be further developed as an antibacterial and antifungal agent for the treatment of infectious diseases.
Conclusion:
In conclusion, 1-benzyl-3-(2-phenoxyethyl)-1,3-dihydro-2H-benzimidazol-2-imine hydrochloride is a chemical compound that has shown potential in various scientific research applications. Its relatively simple synthesis method and high purity product yield make it a promising candidate for further development as a therapeutic agent. However, further research is needed to fully understand its mechanism of action and identify its molecular targets.
Synthesemethoden
The synthesis method of BPEI involves the reaction of 1,2-phenylenediamine with benzyl chloride in the presence of sodium hydroxide. The resulting product is then reacted with 2-phenoxyethanol to obtain BPEI hydrochloride. The synthesis process is relatively simple and yields a high purity product.
Wissenschaftliche Forschungsanwendungen
BPEI has shown potential in various scientific research applications, including cancer therapy, antibacterial activity, and antifungal activity. In cancer therapy, BPEI has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and liver cancer. BPEI has also been found to exhibit antibacterial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. Additionally, BPEI has shown antifungal activity against Candida albicans.
Eigenschaften
IUPAC Name |
1-benzyl-3-(2-phenoxyethyl)benzimidazol-2-imine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O.ClH/c23-22-24(15-16-26-19-11-5-2-6-12-19)20-13-7-8-14-21(20)25(22)17-18-9-3-1-4-10-18;/h1-14,23H,15-17H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIIYLCIESMROJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=CC=CC=C3N(C2=N)CCOC4=CC=CC=C4.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-{1-[(3-ethyl-1-methyl-1H-pyrazol-5-yl)carbonyl]-4-piperidinyl}-N-[3-(trifluoromethyl)benzyl]propanamide](/img/structure/B4997639.png)



![N-[2-(4-fluorophenyl)ethyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B4997680.png)
![N-[(1-cyclohexyl-3-piperidinyl)methyl]-2,3-dimethoxybenzamide](/img/structure/B4997689.png)
![2-phenoxy-N-[3-(1-piperidinylcarbonyl)phenyl]acetamide](/img/structure/B4997697.png)
![4-{[2-(3-chlorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl 3-nitrobenzoate](/img/structure/B4997698.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B4997701.png)

![5-[(dimethylamino)sulfonyl]-2-fluoro-N-1,3,4-thiadiazol-2-ylbenzamide](/img/structure/B4997715.png)
![N-{2-[4-(aminosulfonyl)phenyl]ethyl}-3-chloro-6-methoxy-1-benzothiophene-2-carboxamide](/img/structure/B4997719.png)

![methyl 4-(2-bromo-5-ethoxy-4-hydroxyphenyl)-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B4997757.png)